methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a benzoate ester, a sulfonyl group, and a triazole ring, making it an interesting subject for scientific research.
Mechanism of Action
Target of action
The compound “methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate” is a complex molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,3-triazole ring, and a sulfonyl group. These functional groups are often found in biologically active compounds, suggesting that this compound might interact with multiple targets in the body .
Mode of action
Without specific studies on this compound, it’s hard to determine its exact mode of action. Compounds containing a 1,2,3-triazole ring are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Given the wide range of biological activities exhibited by 1,2,3-triazole-containing compounds, it’s likely that this compound could affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the way it’s administered. Without specific information on this compound, it’s hard to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Compounds containing a 1,2,3-triazole ring are generally known for their high chemical stability .
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by 1,2,3-triazole-containing compounds, the effects could be quite diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the incorporation of the sulfonyl group through sulfonylation. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzoate ester or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)benzoate: Lacks the sulfonyl group, which could affect its reactivity and biological activity.
Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenylacetate: Has a phenylacetate ester instead of a benzoate ester, potentially altering its chemical properties.
Uniqueness
Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is unique due to the combination of its structural features, including the triazole ring, azetidine ring, sulfonyl group, and benzoate ester
Properties
IUPAC Name |
methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-28-18(25)13-4-6-16(7-5-13)29(26,27)22-11-15(12-22)23-10-14(19-20-23)9-21-8-2-3-17(21)24/h4-7,10,15H,2-3,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQQUVXQAFEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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